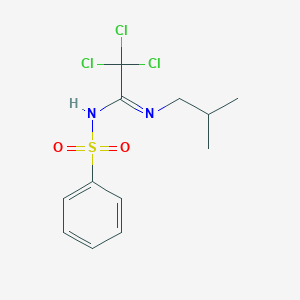![molecular formula C19H18BrN3O2S B284454 5-(4-bromophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B284454.png)
5-(4-bromophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(4-bromophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one, also known as BRD7880, is a small molecule inhibitor that has gained attention for its potential use in cancer treatment. This compound has been shown to have potent antitumor activity in preclinical studies, making it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 5-(4-bromophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is not fully understood, but it is believed to target the bromodomain and extra-terminal (BET) family of proteins. BET proteins are involved in the regulation of gene expression and have been shown to play a role in the development and progression of cancer. By inhibiting BET proteins, this compound may be able to disrupt the growth and survival of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include the inhibition of cell proliferation, induction of apoptosis (programmed cell death), and inhibition of cell migration and invasion. In addition, this compound has been shown to disrupt the expression of genes involved in cancer cell growth and survival.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 5-(4-bromophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one is its potent antitumor activity, which makes it a promising candidate for further research. In addition, its mechanism of action may be able to overcome some of the limitations of current cancer treatments, such as drug resistance. One limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to optimize its use in cancer treatment.
Zukünftige Richtungen
There are several future directions for research on 5-(4-bromophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one. One area of focus could be the optimization of its use in combination with other cancer treatments, such as chemotherapy or immunotherapy. Another area of focus could be the development of more potent and selective BET inhibitors based on the structure of this compound. Finally, further research could investigate the potential use of this compound in the treatment of other diseases, such as inflammatory disorders or viral infections.
Synthesemethoden
The synthesis of 5-(4-bromophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one involves several steps, including the reaction of 4-bromoaniline with 2-acetylthiophene to form 4-bromo-2-acetylthiophenylamine. This compound is then reacted with pyrrolidine and ethyl chloroformate to form 4-bromo-2-(1-pyrrolidinyl)acetophenone. The final step involves the reaction of 4-bromo-2-(1-pyrrolidinyl)acetophenone with methyl 2-aminothiophene-3-carboxylate to form this compound.
Wissenschaftliche Forschungsanwendungen
5-(4-bromophenyl)-6-methyl-3-[2-oxo-2-(1-pyrrolidinyl)ethyl]thieno[2,3-d]pyrimidin-4(3H)-one has been the subject of several preclinical studies that have investigated its potential use in cancer treatment. These studies have shown that this compound has potent antitumor activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. In addition, this compound has been shown to inhibit the growth of cancer cells in animal models, suggesting that it may be effective in treating cancer in humans.
Eigenschaften
Molekularformel |
C19H18BrN3O2S |
|---|---|
Molekulargewicht |
432.3 g/mol |
IUPAC-Name |
5-(4-bromophenyl)-6-methyl-3-(2-oxo-2-pyrrolidin-1-ylethyl)thieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C19H18BrN3O2S/c1-12-16(13-4-6-14(20)7-5-13)17-18(26-12)21-11-23(19(17)25)10-15(24)22-8-2-3-9-22/h4-7,11H,2-3,8-10H2,1H3 |
InChI-Schlüssel |
VMXAXKLZBIVCMJ-UHFFFAOYSA-N |
SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)N3CCCC3)C4=CC=C(C=C4)Br |
Kanonische SMILES |
CC1=C(C2=C(S1)N=CN(C2=O)CC(=O)N3CCCC3)C4=CC=C(C=C4)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-({[(4-Chlorobenzoyl)amino]carbonyl}oxy)-1-methylpropyl 4-chlorobenzoylcarbamate](/img/structure/B284374.png)
![2-{3-allyl-4-oxo-2-[(phenylsulfonyl)imino]-1,3-thiazolidin-5-yl}-N-(4-chlorophenyl)acetamide](/img/structure/B284377.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(3-methoxyphenyl)acetamide](/img/structure/B284380.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B284382.png)
![2-(3-allyl-2-{[(4-methylphenyl)sulfonyl]imino}-4-oxo-1,3-thiazolidin-5-yl)-N-(4-chlorophenyl)acetamide](/img/structure/B284383.png)

![N-[2,2,2-trichloro-1-(4-morpholinyl)ethylidene]benzenesulfonamide](/img/structure/B284386.png)

![2-(2-chlorophenyl)-N-(2-methoxyphenyl)-5-methyl-7-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284391.png)
![N-(4-chlorophenyl)-7-(3-fluorophenyl)-5-methyl-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284393.png)
![7-(3-bromophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284394.png)
![5-methyl-N-(2-methylphenyl)-7-(3-pyridinyl)-4,7-dihydrotetraazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284397.png)
